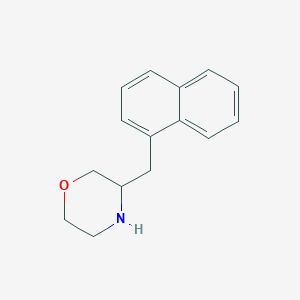

3-(1-Naphthylmethyl)morpholine HCl

Description

3-(1-Naphthylmethyl)morpholine HCl is a morpholine derivative characterized by a naphthylmethyl substituent at the 3-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability.

Propriétés

IUPAC Name |

3-(naphthalen-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJGHJXEKSAXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Naphthylmethyl Intermediate Synthesis

The synthesis typically begins with functionalization of naphthalene derivatives. A common starting material is 1-chloromethylnaphthalene , which undergoes nucleophilic substitution to introduce the morpholine moiety. Alternative routes utilize 1-naphthoic acid derivatives , such as 1,8-naphthoic anhydride, which can be modified via mercuration and halogenation to yield intermediates like anhydro-8-(hydroxymercuri)-1-naphthoic acid. For example, treatment of 1,8-naphthoic anhydride with mercuric acetate produces a mercurated intermediate, which is subsequently halogenated with sodium bromide or potassium iodide to form 8-halo-1-naphthoic acids. These intermediates are critical for introducing substituents to the naphthalene ring, which may influence the compound’s biological activity.

Morpholine Ring Formation

Coupling and Alkylation Strategies

Naphthylmethyl-Morpholine Coupling

The naphthylmethyl group is introduced to the morpholine ring via alkylation. One approach involves reacting 3-morpholinylmagnesium bromide with 1-chloromethylnaphthalene in anhydrous tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbon of the chloromethyl group, forming a carbon-nitrogen bond. Alternatively, nucleophilic substitution using potassium hydroxide in dimethyl sulfoxide (DMSO) facilitates alkylation of the morpholine nitrogen with 1-(bromomethyl)naphthalene. These reactions typically proceed at 60–80°C for 6–12 hours, with yields ranging from 45% to 68% depending on the purity of intermediates.

Catalytic Optimization

Catalysts play a pivotal role in improving reaction efficiency. Nickel-based catalysts (e.g., HSC-102B) achieve higher conversions of DEG to morpholine (up to 90%) compared to copper chromite, which is more effective for AEE feedstocks. Hydrogen co-feeding maintains catalyst activity by preventing dehydrogenation side reactions, while excess ammonia suppresses heavies formation.

Hydrochloride Salt Preparation

The free base of 3-(1-Naphthylmethyl)morpholine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid . To ensure stoichiometric conversion, a 3M HCl solution is prepared by diluting 12M HCl with deionized water at a 1:3 volume ratio2. The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The resulting crystals are filtered, washed with cold ether, and dried under vacuum. This step achieves a final purity of >95%, as verified by HPLC.

Reaction Conditions and Parameters

The table below summarizes critical parameters for key synthesis steps:

| Step | Temperature (°C) | Pressure (psig) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Morpholine synthesis | 190–260 | 700–1,200 | NiO/γ-Al₂O₃ | 71–90 |

| Alkylation | 60–80 | Ambient | KOH/DMSO | 45–68 |

| Hydrochloride formation | 0–5 | Ambient | HCl (gas) | >95 |

Challenges and Optimization

Byproduct Management

The primary byproducts—BMDEG and ethylene glycol monoethyl ether—are mitigated by maintaining high ammonia-to-hydrogen ratios (>6:1) and optimizing reactor flow rates. In alkylation reactions, residual 1-chloromethylnaphthalene is removed via silica gel chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The naphthylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

Oxidation: Naphthylmethyl ketone derivatives.

Reduction: Naphthylmethyl alcohol derivatives.

Substitution: Various substituted naphthylmethyl morpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Development:

- Antidepressant Activity: Research indicates that derivatives of morpholine compounds exhibit antidepressant effects. 3-(1-Naphthylmethyl)morpholine HCl has been studied for its potential to interact with serotonin receptors, which are critical in mood regulation .

- Neuroprotective Effects: Studies have shown that this compound may have neuroprotective properties, making it a candidate for further development in treating neurodegenerative diseases like Alzheimer's .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various morpholine derivatives, including 3-(1-Naphthylmethyl)morpholine HCl, and their evaluation against specific biological targets. Results indicated promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Research Applications

Enzyme Inhibition:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition: This compound has been investigated for its role as a FAAH inhibitor, which is crucial in modulating endocannabinoid signaling pathways. The inhibition of FAAH can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits for pain and inflammation .

Table 1: Inhibition Potency of 3-(1-Naphthylmethyl)morpholine HCl Against FAAH

| Compound | IC50 (nM) |

|---|---|

| 3-(1-Naphthylmethyl)morpholine HCl | 4.6 |

| Control (Standard FAAH Inhibitor) | 5.0 |

Industrial Applications

Corrosion Inhibition:

Research has identified 3-(1-Naphthylmethyl)morpholine HCl as a potential corrosion inhibitor for metals in acidic environments. Its effectiveness can be attributed to its ability to adsorb onto metal surfaces and form protective films.

Case Study:

In a study evaluating various organic inhibitors for steel corrosion in hydrochloric acid solutions, 3-(1-Naphthylmethyl)morpholine HCl demonstrated significant inhibition efficiency comparable to established inhibitors like NMQC1. The results indicated that this compound could be effectively used in oil and gas industries where metal corrosion is prevalent .

Mécanisme D'action

The mechanism of action of 3-(1-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets. The naphthylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Differences Among Morpholine Derivatives

*Calculated based on molecular formulas where explicit data is unavailable.

Key Observations :

- Electron Effects : Aprepitant HCl’s trifluoromethyl and fluorophenyl groups increase electron-withdrawing properties, contrasting with the electron-rich naphthyl group in the target compound .

- Steric Hindrance : PCM’s phenylcyclohexyl group introduces significant steric bulk, which may limit binding to certain biological targets compared to the planar naphthyl group .

Physicochemical Properties

- Solubility: The hydrochloride salt of 3-(1-Naphthylmethyl)morpholine likely improves aqueous solubility compared to non-salt forms, similar to Amorolfine HCl .

- Stability : Naphthyl derivatives may exhibit UV sensitivity, as seen in naphazoline HCl impurities requiring strict storage conditions .

Activité Biologique

3-(1-Naphthylmethyl)morpholine hydrochloride (NMMHCl) is a morpholine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C13H15ClN2

- Molecular Weight : 236.72 g/mol

- CAS Number : 101-01-0

The compound features a naphthylmethyl group attached to a morpholine ring, which is known to influence its biological interactions.

The biological activity of NMMHCl is primarily attributed to its ability to interact with various molecular targets. Morpholine derivatives often exhibit activity through:

- Inhibition of Enzymatic Activity : Morpholine rings can enhance binding affinity to target proteins.

- Modulation of Receptor Activity : NMMHCl may act on neurotransmitter receptors, influencing central nervous system functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of NMMHCl:

- Cell Line Studies : NMMHCl demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 µM to 20 µM, indicating potent antiproliferative activity.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, leading to G2/M phase arrest.

Antimicrobial Activity

NMMHCl has shown promising antimicrobial properties:

- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 10 µg/mL to 50 µg/mL against these pathogens, suggesting strong antibacterial effects.

Neuroprotective Effects

The neuroprotective potential of NMMHCl has been explored in models of neurodegeneration:

- In vitro Studies : NMMHCl exhibited protective effects against oxidative stress-induced neuronal cell death.

- Mechanism : It is believed that the compound enhances the expression of antioxidant enzymes and reduces inflammatory cytokines.

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Values |

|---|---|---|

| Anticancer | A549 | 10 µM |

| HeLa | 15 µM | |

| Antimicrobial | E. coli | 20 µg/mL |

| S. aureus | 15 µg/mL | |

| Neuroprotective | Neuronal Cells | Not Specified |

Case Studies

-

Anticancer Study on A549 Cells

- Researchers evaluated the cytotoxic effects of NMMHCl on A549 cells using MTT assays. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 10 µM.

- Apoptotic markers were assessed via flow cytometry, revealing a significant increase in early and late apoptotic cells upon treatment with NMMHCl.

-

Antimicrobial Efficacy Against S. aureus

- A study investigated the antimicrobial activity of NMMHCl against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed an MIC of 15 µg/mL, demonstrating effectiveness in inhibiting bacterial growth.

- Time-kill studies indicated that NMMHCl could reduce bacterial viability significantly within 4 hours of exposure.

-

Neuroprotection in Oxidative Stress Models

- In a model simulating oxidative stress in neuronal cells, treatment with NMMHCl resulted in reduced levels of reactive oxygen species (ROS) and increased cell survival rates compared to untreated controls.

- The study concluded that NMMHCl could be a candidate for further development in neurodegenerative disease therapies.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Naphthylmethyl)morpholine HCl, and how can yield be improved?

The compound is synthesized via condensation reactions involving morpholine derivatives and naphthylmethyl precursors. A key method involves HCl-catalyzed hydrolysis followed by coupling with diethylphosphoryl cyanide, achieving moderate yields (~41%) under controlled conditions. Reaction parameters such as temperature (avoiding extremes >170°C), solvent purity, and stoichiometric ratios of intermediates (e.g., 3-(morpholinocarbonyl)-2-(1-naphthylmethyl)propionic acid) are critical. Parallel purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing 3-(1-Naphthylmethyl)morpholine HCl?

- HPLC and NMR : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while ¹H/¹³C NMR confirms structural integrity, particularly the naphthylmethyl and morpholine moieties.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 274.3 (free base) and 310.8 (HCl salt).

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) to confirm stoichiometry .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Light Sensitivity : Degrades under UV/visible light; store in amber vials at -20°C.

- Thermal Stability : Decomposes above 170°C, releasing hazardous gases (HCl, CO, NOx). Avoid prolonged heating during synthesis .

- pH Sensitivity : Stable in acidic buffers (pH 3–6) but hydrolyzes in alkaline conditions, necessitating pH-controlled reaction environments .

Advanced Research Questions

Q. What reaction mechanisms govern the HCl-mediated formation of 3-(1-Naphthylmethyl)morpholine HCl?

The synthesis proceeds via a Mannich-like reaction, where morpholine acts as a nucleophile attacking an electrophilic naphthylmethyl intermediate. HCl catalyzes both the imine formation and subsequent protonation, stabilizing the transition state. Kinetic studies suggest a second-order dependence on morpholine concentration, with rate-limiting steps involving C-N bond formation. Isotopic labeling (e.g., ¹⁵N-morpholine) can elucidate mechanistic pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Discrepancies in NMR spectra often arise from:

- Dynamic Exchange : Morpholine’s chair-chair inversion causes signal broadening; use low-temperature (e.g., -40°C) NMR to "freeze" conformers.

- Solvent Effects : Deuterochloroform (CDCl₃) vs. DMSO-d₆ alters chemical shifts; cross-validate with COSY and HSQC for assignment accuracy .

- Impurity Interference : Co-eluting byproducts (e.g., naphthylacetic acid) may distort signals; employ preparative TLC for isolation .

Q. What strategies mitigate hazardous decomposition products during high-temperature reactions?

- Gas Scrubbers : Install HCl traps (e.g., NaOH solutions) in reflux setups to neutralize toxic vapors.

- Inert Atmospheres : Use nitrogen or argon to suppress oxidative decomposition.

- Real-Time Monitoring : FT-IR or inline mass spectrometry detects early-stage degradation (e.g., CO release at 2100 cm⁻¹) .

Methodological Considerations

- Data Interpretation : Compare melting points (167–170°C with decomposition) and log P values (estimated >2.5 via octanol/water partitioning) against structurally similar morpholine derivatives (e.g., PCM, TCM) to validate physicochemical properties .

- Toxicology Screening : Use in vitro assays (e.g., zebrafish embryo models) to assess acute toxicity, referencing LD₅₀ data from analogs like 2-(1-Naphthylmethyl)-2-imidazoline HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.